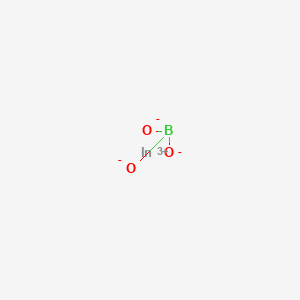
Boron indium(3+) trioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boron indium(3+) trioxide is a useful research compound. Its molecular formula is BInO3 and its molecular weight is 173.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Material Science Applications
1.1. Semiconductor and Photonic Devices
Boron indium(3+) trioxide has been investigated for its use in semiconductor applications due to its unique electronic properties. Its incorporation into materials like tin oxide (SnO2) enhances the electrical and optical characteristics, making it suitable for transparent conductive oxides (TCOs) used in displays and solar cells. Doping SnO2 with boron and indium has shown to reduce the bandgap, improving photocatalytic activity and charge carrier mobility, which is crucial for photovoltaic technologies .
1.2. Optical Coatings
The optical properties of BInO3 make it a candidate for use in optical coatings. Its ability to act as a dielectric material can be utilized in thin films for antireflective coatings or mirrors in photonic devices. Research indicates that the optical transmittance can be optimized through careful control of the doping levels and processing conditions .
Biological Applications
2.1. Anticancer Properties
Recent studies have explored the biological applications of indium complexes, including those involving BInO3, highlighting their potential as anticancer agents. The unique electronic structure allows these compounds to participate in photodynamic therapy, where they can produce reactive oxygen species upon light activation, leading to cancer cell apoptosis .
2.2. Bioimaging and Radiopharmaceuticals
This compound's properties also lend themselves to bioimaging applications. As part of indium(III) complexes, it can be used in radiopharmaceuticals for imaging techniques such as positron emission tomography (PET). The ability to emit Auger electrons makes these compounds particularly interesting for targeted therapy and imaging in oncology .
Case Studies
4.1. Case Study: Doping Effects on SnO2
A study examined the effects of boron and indium doping on SnO2's structural and electronic properties using density functional theory (DFT). The results indicated that doping significantly reduced the bandgap from 3.6 eV to approximately 2.9 eV, enhancing its photocatalytic efficiency . This finding suggests that BInO3 could play a vital role in developing advanced photocatalytic materials.
4.2. Case Study: Anticancer Activity Assessment
Another investigation focused on the anticancer potential of indium complexes containing boron compounds like BInO3. The study demonstrated that these complexes exhibited selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells, indicating their promise as therapeutic agents .
Eigenschaften
CAS-Nummer |
13709-93-8 |
|---|---|
Molekularformel |
BInO3 |
Molekulargewicht |
173.63 g/mol |
IUPAC-Name |
indium(3+);borate |
InChI |
InChI=1S/BO3.In/c2-1(3)4;/q-3;+3 |
InChI-Schlüssel |
JNOXFAKBEFRROH-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].[In+3] |
Kanonische SMILES |
B([O-])([O-])[O-].[In+3] |
Key on ui other cas no. |
13709-93-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















